molecular formula C7H8ClF3N2 B1313424 2-(Trifluoromethyl)Phenylhydrazine Hydrochloride CAS No. 3107-34-4

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

Cat. No.: B1313424
CAS No.: 3107-34-4
M. Wt: 212.6 g/mol
InChI Key: ZUSWDTWYONAOPH-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is a chemical compound with the molecular formula C7H7F3N2·HCl. It is a white to almost white crystalline powder that is soluble in water. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Mechanism of Action

Target of Action

It’s often used as an intermediate in organic syntheses . More research is needed to identify its specific targets and their roles.

Mode of Action

As an intermediate in organic syntheses, it’s likely to interact with various molecules during the synthesis process . .

Biochemical Pathways

It’s used as a fine chemical intermediate, GC derivatizing agent, coupling reagent and N-protecting agent , suggesting that it may be involved in various biochemical reactions

Pharmacokinetics

Its water solubility suggests that it may have good bioavailability, but more research is needed to fully understand its pharmacokinetic properties.

Result of Action

As an intermediate in organic syntheses , it’s likely to contribute to the formation of various organic compounds.

Action Environment

It’s known to be stable under inert gas at 2-8°C , suggesting that temperature and atmospheric conditions may affect its stability. More research is needed to understand how other environmental factors may influence its action and efficacy.

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as an intermediate in organic syntheses and is used as a fine chemical intermediate, GC derivatizing agent, coupling reagent, and N-protecting agent . The interactions of this compound with these biomolecules are crucial for its function in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to significant changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It forms hydrazones by reacting with aldehydes and ketones, which is an essential process in organic chemistry . This reaction involves the formation of a reversible hemiketal, followed by the formation of an oxime or hydrazone in an essentially irreversible process . These binding interactions and enzyme inhibition or activation are critical for the compound’s function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are essential factors to consider. The compound is stable under inert gas (nitrogen or argon) at 2-8°C . Long-term effects on cellular function observed in in vitro or in vivo studies indicate that the compound maintains its activity over extended periods, making it suitable for prolonged research applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses may lead to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are vital for the compound’s role in biochemical reactions and its overall function in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors are crucial for the compound’s effectiveness in biochemical research.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride can be synthesized from 2-Aminobenzotrifluoride. The synthetic route involves the reaction of 2-Aminobenzotrifluoride with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and other purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)Phenylhydrazine
  • 2,6-Dichloro-4-(Trifluoromethyl)Phenylhydrazine
  • 2-(Trifluoromethyl)Phenylhydrazine

Uniqueness

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride is unique due to its specific trifluoromethyl group position, which imparts distinct chemical and physical properties. This positioning enhances its reactivity and stability compared to other similar compounds. Additionally, its hydrochloride form increases its solubility in water, making it more versatile for various applications .

Properties

IUPAC Name

[2-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h1-4,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSWDTWYONAOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512423
Record name [2-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3107-34-4
Record name [2-(Trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)phenylhydrazine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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